chlorhexidine
Overview
Description
chlorhexidine is a widely used disinfectant and antiseptic solution, primarily known for its active ingredient, this compound diacetate. It is commonly employed in veterinary medicine for cleaning and disinfecting animal premises, surgical instruments, and wounds. This compound is valued for its broad-spectrum antimicrobial activity, which includes effectiveness against bacteria, viruses, and fungi .
Mechanism of Action
Target of Action
Chlorhexidine is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It acts on the cell walls of these microorganisms, which play a crucial role in maintaining the structural integrity and function of the cells .
Mode of Action
The mode of action of this compound involves its interaction with the negatively charged microbial cell surfaces . The positively charged this compound molecule reacts with the negatively charged phosphate groups on these surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows this compound to enter the cell, causing precipitation of cytoplasmic components .
Biochemical Pathways
Upon application, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, this compound then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death . In high concentrations, this compound causes the cytoplasm to congeal or solidify .
Pharmacokinetics
Pharmacokinetic studies of oral this compound rinses indicate that approximately 30% of the active ingredient is retained in the mouth following rinsing . This retained drug is subsequently slowly released into oral fluids . This ability to adsorb to dentine, shared with tetracycline antibiotics such as doxycycline, is known as “substantivity” and is the result of this compound’s positive charge .
Result of Action
The bactericidal effect of this compound is a result of the binding of this cationic molecule to negatively charged bacterial cell walls and extramicrobial complexes . At low concentrations, this causes an alteration of bacterial cell osmotic equilibrium and leakage of potassium and phosphorous resulting in a bacteriostatic effect . At higher concentrations, it is bactericidal and causes cytoplasmic precipitation .
Action Environment
Protein-bound this compound releases slowly leading to prolonged activity . This property, along with its broad-spectrum antimicrobial activity, makes this compound an effective antiseptic in various healthcare applications .
Biochemical Analysis
Biochemical Properties
Chlorhexidine interacts with various biomolecules, leading to biochemical changes in bacterial cells. The antibacterial activity of this compound is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by causing membrane damage, which leads to decreased bacterial growth and cell viability . The elevated ROS production and lipid peroxidation caused by this compound also affect cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves ROS-dependent membrane damage and alterations in membrane compositions . The membrane damage is a result of oxidative stress and lipid peroxidation in the bacterial cell . This compound also interacts with biomolecules, causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound treatment results in decreased bacterial growth and cell viability over time . The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The active ingredient in chlorhexidine, this compound diacetate, is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of hexamethylene bis(guanidine) with p-chloroaniline to form this compound base. This base is then reacted with acetic acid to produce this compound diacetate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of this compound diacetate, followed by formulation into various products such as solutions, scrubs, and wipes. The production process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: chlorhexidine, or this compound diacetate, primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound diacetate can react with halogenating agents to form halogenated derivatives.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different antimicrobial properties and applications .
Scientific Research Applications
chlorhexidine has a wide range of applications in scientific research, including:
Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.
Biology: Employed in cell culture labs to prevent contamination.
Medicine: Utilized in surgical scrubs and wound cleaning solutions to prevent infections.
Industry: Applied in the disinfection of equipment and surfaces in veterinary and animal care facilities.
Comparison with Similar Compounds
- Chlorhexidine gluconate
- Benzalkonium chloride
- Povidone-iodine
This compound’s unique properties and wide range of applications make it an invaluable tool in maintaining hygiene and preventing infections in both medical and veterinary settings.
Properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from methanol; [HSDB], Solid | |
Record name | Chlorhexidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/800 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chlorhexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
Record name | CHLORHEXIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
Record name | Chlorhexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Solid | |
CAS No. |
55-56-1 | |
Record name | Chlorhexidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorhexidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORHEXIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorhexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
Record name | CHLORHEXIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |
Record name | Chlorhexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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